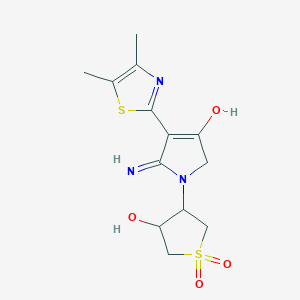![molecular formula C18H24F3NO5 B6079633 N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate](/img/structure/B6079633.png)
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate, also known as TC-2153, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic effects on neurological disorders. In
作用機序
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate works by modulating the activity of a protein called RasGAP, which is involved in the regulation of cellular signaling pathways. By inhibiting the activity of RasGAP, N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate can increase the activity of another protein called Ras, which is important for neuronal growth and survival. This, in turn, can lead to improved cognitive function and reduced neurodegeneration.
Biochemical and Physiological Effects
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has been shown to have a number of biochemical and physiological effects. Studies have shown that N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate can increase the activity of Ras, which is important for neuronal growth and survival. N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has also been shown to reduce the accumulation of toxic proteins in the brain, which is a hallmark of many neurological disorders. Additionally, N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease.
実験室実験の利点と制限
One of the main advantages of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate is its well-established synthesis method, which allows for easy reproduction in a laboratory setting. Additionally, N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has shown promising potential in the treatment of neurological disorders, making it an attractive candidate for further research. However, there are also limitations to the use of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate in lab experiments. For example, the effects of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate may vary depending on the specific neurological disorder being studied and the stage of the disease.
将来の方向性
There are several future directions for the research on N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more specific and potent inhibitors of RasGAP. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate and its potential therapeutic effects on neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate in humans.
合成法
The synthesis of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate involves a series of chemical reactions, starting with the reaction between 3-(trifluoromethyl)phenol and 4-chlorobutanal, followed by the reaction between the resulting intermediate and cyclopentylamine. The final step involves the formation of the oxalate salt. The synthesis method of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has been well-established and can be easily reproduced in a laboratory setting.
科学的研究の応用
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has shown promising potential in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease. Studies have shown that N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate can improve cognitive function and reduce the accumulation of toxic proteins in the brain. N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has also been shown to have potential therapeutic effects on other neurological disorders, such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3NO.C2H2O4/c17-16(18,19)13-6-5-9-15(12-13)21-11-4-3-10-20-14-7-1-2-8-14;3-1(4)2(5)6/h5-6,9,12,14,20H,1-4,7-8,10-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFNONZNHUKZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCCCOC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6079552.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B6079558.png)

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6079565.png)
![N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6079575.png)
![2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride](/img/structure/B6079583.png)
![N-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6079596.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6079600.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6079611.png)
![1-[4-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079627.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-(methoxymethyl)piperidine](/img/structure/B6079635.png)
![4-[(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6079641.png)

![S-[4-methyl-5-(5-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl] 4-propoxybenzenecarbothioate](/img/structure/B6079653.png)